Lipophilicity Shift vs. Parent Compound
The 5‑chloro substituent increases the computed octanol‑water partition coefficient relative to the unsubstituted parent. PubChem reports an XLogP3‑AA of 2.8 for 5‑chloro‑6‑phenylpyridin‑3‑OL [1], whereas ChemSrc records a logP of 2.45 for 6‑phenylpyridin‑3‑ol (CAS 66131‑77‑9) . This +0.35 logP increment translates into measurably higher membrane permeability potential and altered tissue‑distribution behaviour, factors that directly impact both biological assay interpretation and formulation strategy.
| Evidence Dimension | Computed octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.8 |
| Comparator Or Baseline | 6‑Phenylpyridin‑3‑ol (CAS 66131‑77‑9): logP = 2.45 |
| Quantified Difference | +0.35 logP units (higher lipophilicity for the 5‑chloro compound) |
| Conditions | Target value: PubChem XLogP3‑AA algorithm (PubChem release 2025.09.15). Comparator value: ChemSrc reported logP (calculated via ACD/Labs or similar). |
Why This Matters
A 0.35‑unit logP difference can shift membrane permeability by a factor of ~2‑fold, potentially altering cell‑based assay readouts and oral absorption predictions, so direct replacement with the de‑chloro analogue is not physicochemically equivalent.
- [1] PubChem CID 58042414. 5-Chloro-6-phenylpyridin-3-OL. Computed Properties: XLogP3‑AA. https://pubchem.ncbi.nlm.nih.gov/compound/58042414 (accessed 2026-04-24). View Source
